(Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one

CYP inhibition drug metabolism aurone selectivity

(Z)-2-(3-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one (CAS 620546-81-8) is a synthetic aurone—a heterocyclic flavonoid isomer characterized by a (Z)-configured exocyclic benzylidene double bond bridging a 6-methoxybenzofuran-3(2H)-one core and a 3-chlorophenyl ring. The compound (molecular formula C₁₆H₁₁ClO₃, exact mass 286.0397 g/mol) has been investigated for its anticancer properties, including cytotoxic effects on leukemia cell lines, and for its interaction with cytochrome P450 enzymes relevant to drug metabolism profiling.

Molecular Formula C16H11ClO3
Molecular Weight 286.71
CAS No. 620546-81-8
Cat. No. B2520844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one
CAS620546-81-8
Molecular FormulaC16H11ClO3
Molecular Weight286.71
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2
InChIInChI=1S/C16H11ClO3/c1-19-12-5-6-13-14(9-12)20-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9H,1H3/b15-8-
InChIKeyWMBGYRHUKNYWID-NVNXTCNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of (Z)-2-(3-Chlorobenzylidene)-6-Methoxybenzofuran-3(2H)-one (CAS 620546-81-8)


(Z)-2-(3-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one (CAS 620546-81-8) is a synthetic aurone—a heterocyclic flavonoid isomer characterized by a (Z)-configured exocyclic benzylidene double bond bridging a 6-methoxybenzofuran-3(2H)-one core and a 3-chlorophenyl ring [1]. The compound (molecular formula C₁₆H₁₁ClO₃, exact mass 286.0397 g/mol) has been investigated for its anticancer properties, including cytotoxic effects on leukemia cell lines, and for its interaction with cytochrome P450 enzymes relevant to drug metabolism profiling [2][3]. The combination of a 6-methoxy electron-donating substituent and a 3-chloro electron-withdrawing group on the benzylidene moiety creates a polarized π-system that influences both target engagement and metabolic stability relative to other aurone analogs [3].

Why Generic Aurone Substitution Is Not Advisable for (Z)-2-(3-Chlorobenzylidene)-6-Methoxybenzofuran-3(2H)-one (CAS 620546-81-8)


Aurones with identical benzofuranone cores but different benzylidene substituents exhibit sharply divergent biological activity profiles that preclude simple interchange. The 3-chloro substitution pattern on the benzylidene phenyl ring confers a distinct CYP enzyme inhibition fingerprint compared to the 4-chloro isomer, with the 3-chloro derivative showing measurable CYP1A1 inhibition (IC₅₀ = 1.20 μM) while the 4-chloro analog demonstrates a different selectivity profile [1][2]. Furthermore, the (Z)-stereochemistry is essential for biological activity; the (E)-isomer is pharmacologically inactive in multiple aurone scaffolds, making isomeric purity a critical procurement specification that generic aurone sourcing cannot guarantee [3]. These differences in substitution pattern, stereochemistry, and resulting target engagement mean that substituting a closely related aurone without verifying identity and activity data introduces significant experimental variability.

Quantitative Differentiation Evidence for (Z)-2-(3-Chlorobenzylidene)-6-Methoxybenzofuran-3(2H)-one (CAS 620546-81-8)


CYP1A1 Inhibition: 3-Chloro Substituent Enables Moderate CYP1A1 Engagement Absent in 4-Chloro Analog

The 3-chloro derivative inhibits human CYP1A1 with an IC₅₀ of 1.20 μM (1,200 nM) in HEK293 expressed enzyme assays using 7-ethoxyresorufin as substrate, while the 4-chloro positional isomer shows negligible CYP1A1 inhibition under identical assay conditions [1]. This represents a positional selectivity difference of at least 8-fold based on the 4-chloro analog's IC₅₀ > 10 μM for CYP1A1. The CYP3A4 inhibition is minimal (IC₅₀ > 10,000 nM), suggesting a selective rather than pan-CYP inhibitory profile [1].

CYP inhibition drug metabolism aurone selectivity

Anticancer Activity in Furan/Pyran Derivative Series: Comparative Potency Against Cancer Cell Lines

In a systematic study of synthesized furan and pyran derivatives by Sari et al. (2017), (Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one was evaluated alongside structurally related compounds for biological activity [1]. Within this series, the 3-chloro-6-methoxy aurone demonstrated differential activity against tested cancer cell lines compared to analogs bearing 4-chloro, 4-nitro, or unsubstituted benzylidene groups, establishing a structure-activity relationship where the 3-chloro + 6-methoxy combination yields a distinct activity profile [1].

anticancer cytotoxicity aurone SAR

NCI 60 Cell Line Screening of 6-Methoxybenzofuran-3-one Aurones: Class-Level Antitumor Activity Benchmarking

An NCI 60-cell-line panel screen of 6-methoxybenzofuran-3-one aurone derivatives (series Va–f, VIIIa–g, IXa–g) established class-level antitumor activity benchmarks for this scaffold, with the most active furoaurone derivative XIVa achieving 70.33% growth inhibition against leukemia K562 and 79.61% against melanoma MDA-MB-435 at 10 μM, with CDK2 IC₅₀ values of 1.11 μM (K562) and 1.14 μM (MDA-MB-435) [1]. Compounds in the non-selected screening cohort (including Vd, VIb, VIIIe, IXg) showed IC₅₀ values of 0.41–0.8 μM against RPMI-8225 leukemia cells, outperforming the reference standard sorafenib (IC₅₀ = 0.83 μM) [1]. While the specific 3-chloro derivative was not the most potent in this series, these data establish the 6-methoxybenzofuran-3-one scaffold's validated antitumor potential and provide class benchmarks against which the 3-chloro analog's performance can be contextualized.

NCI 60 anticancer screening aurone cytotoxicity

CYP3A4 Metabolic Stability Advantage: Minimal CYP3A4 Inhibition Reduces Drug-Drug Interaction Liability

The compound exhibits minimal CYP3A4 inhibition (IC₅₀ > 10,000 nM), indicating a low potential for CYP3A4-mediated drug-drug interactions [1]. This profile contrasts with many flavonoid-based compounds that inhibit CYP3A4 at low micromolar concentrations (e.g., quercetin IC₅₀ ≈ 2–10 μM), and with some aurone derivatives that show broader CYP inhibition [1]. This selectivity—measurable CYP1A1 engagement combined with negligible CYP3A4 liability—creates a differentiated metabolic profile suitable for applications where CYP3A4 sparing is critical.

CYP3A4 drug-drug interaction metabolic stability

(Z)-Stereochemical Configuration: Verified Geometric Isomer Identity via Spectroscopic Characterization

The (Z)-configuration of the exocyclic double bond has been confirmed by NMR spectroscopy and mass spectrometry [1]. This is functionally critical because the (E)-isomer of aurones is biologically inactive in multiple reported systems, including HCV RNA-dependent RNA polymerase inhibition and anticancer assays [2]. Procurement of a verified (Z)-isomer with documented spectroscopic purity data ensures that biological activity is attributable to the correct stereoisomer, unlike generic aurone sources that may contain isomeric mixtures [1].

stereochemistry quality control spectroscopic verification

Aurone Scaffold with Documented Multi-Target Pharmacological Potential Across Therapeutic Areas

Patent literature (US 2021/0053933 A1) establishes that substituted aurones, including halogenated derivatives at the benzylidene position, possess antitrypanosomal, antifungal, and immunomodulatory activities [1]. The aurone scaffold has been extensively reviewed, showing activities including anticancer (IC₅₀ values as low as 0.05 μM against leukemia cells), antibacterial, anti-inflammatory, and antiviral effects [2]. While specific data for the 3-chloro-6-methoxy derivative in these assays are not separately reported in these sources, the patent claims explicitly encompass halogen-substituted aurones of this structural class, providing a regulatory and intellectual property framework supporting further development [1].

multi-target therapeutic aurones antitrypanosomal antifungal

Recommended Research and Procurement Application Scenarios for (Z)-2-(3-Chlorobenzylidene)-6-Methoxybenzofuran-3(2H)-one (CAS 620546-81-8)


CYP1A1-Focused Drug Metabolism and Procarcinogen Activation Studies

Researchers investigating CYP1A1-mediated metabolism of procarcinogens or drug candidates can use this compound as a moderate-affinity CYP1A1 inhibitor probe (IC₅₀ = 1.20 μM), with the advantage of negligible CYP3A4 interference (IC₅₀ > 10 μM) [1]. The 3-chloro positional isomer provides a distinct selectivity window compared to the 4-chloro analog, enabling structure-based dissection of CYP1A1 binding requirements in aurone scaffolds [1].

Structure-Activity Relationship (SAR) Studies of Halogenated Aurone Anticancer Agents

This compound serves as a key SAR probe for exploring the effect of 3-chloro substitution on the benzylidene ring of 6-methoxybenzofuran-3-one aurones. Its activity can be directly compared with published data for 4-chloro, 4-nitro, and unsubstituted analogs within the same furan/pyran derivative series [2], and contextualized against class-level NCI 60 screening benchmarks showing that 6-methoxy aurone derivatives achieve CDK2 IC₅₀ values of 1.11–1.14 μM and outperform sorafenib in RPMI-8225 leukemia cells [3].

Stereochemistry-Dependent Biological Activity Verification

The confirmed (Z)-configuration with documented NMR and MS characterization [4] makes this compound suitable as a positive control in studies comparing (Z)- vs. (E)-aurone isomer activity. Given that the (E)-isomer is biologically inactive in HCV RdRp and anticancer aurone systems [5], this compound provides a verified active stereoisomer for isomerism-activity correlation experiments.

Multi-Target Screening Libraries for Neglected Tropical Diseases

The compound falls within the structural scope of patented therapeutic aurones claimed to possess antitrypanosomal and antifungal activities [6]. With the aurone class showing antileishmanial IC₅₀ values as low as 1.3 μM and antiplasmodial activity in the low micromolar range [6], this 3-chloro-6-methoxy derivative is a rational inclusion in screening decks targeting kinetoplastid parasites, particularly where halogen substitution has been shown to enhance antiparasitic potency.

Quote Request

Request a Quote for (Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.